5-(4-chlorophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl, fluorophenyl, methoxyphenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:
Aldol condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the creation of intermediate compounds.
Reduction: The reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired functional groups.
Substitution reactions: These reactions involve the replacement of specific atoms or groups within the molecule, often using reagents like halogens or organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution reagents: Halogens, organometallic compounds, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as 4-chlorophenylacetic acid.
4-Fluorophenyl derivatives: Compounds with fluorophenyl groups, such as 4-fluorophenyl chloroformate.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid.
Uniqueness
5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19ClFNO3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19ClFNO3/c1-30-20-12-6-16(7-13-20)21-22(17-4-8-18(25)9-5-17)27(24(29)23(21)28)14-15-2-10-19(26)11-3-15/h2-13,22,28H,14H2,1H3 |
InChI Key |
KLSFJKSQYWJURM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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